molecular formula C21H13BrCl2N2O3 B11556127 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B11556127
M. Wt: 492.1 g/mol
InChI Key: VDWHMXRKCQDDEC-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 . This compound is known for its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization. One common synthetic route involves the condensation of 2,3-dichloroaniline with salicylaldehyde to form the benzoxazole core, followed by bromination and methoxylation reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique functional groups can play a role in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.

Properties

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

IUPAC Name

4-bromo-2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H13BrCl2N2O3/c1-28-18-8-12(22)7-11(20(18)27)10-25-13-5-6-17-16(9-13)26-21(29-17)14-3-2-4-15(23)19(14)24/h2-10,27H,1H3

InChI Key

VDWHMXRKCQDDEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Br

Origin of Product

United States

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